6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Overview
Description
“6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a chemical compound with the molecular formula C11H7N5O2S . It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . This compound has been studied for its potential as a bromodomain inhibitor .
Synthesis Analysis
The synthesis of novel fused pyridazines, such as “6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” can be analyzed by determining the crystal structures of BD1 in complex with four selected inhibitors . The structure of this compound is also available on ChemSpider .Scientific Research Applications
Antiviral Activity
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione and its derivatives have been studied for their antiviral properties. Notably, some of these derivatives have shown promising activity against the hepatitis-A virus (HAV), with significant virus count reduction as demonstrated in plaque reduction infectivity assays. This highlights the potential of these compounds in antiviral therapeutics (Shamroukh & Ali, 2008).
Anti-Diabetic Applications
Triazolo-pyridazine-6-yl-substituted piperazines, synthesized from similar compounds, have been evaluated for their potential as anti-diabetic drugs. These compounds demonstrated significant Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, indicating their efficacy in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Theoretical Studies
Extensive structural and theoretical analyses of triazole pyridazine derivatives, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, have been conducted. These studies provide insights into the molecular properties and interactions of these compounds, which are crucial for their pharmaceutical applications (Sallam et al., 2021).
Antimicrobial Activity
Various triazolo derivatives, including those structurally similar to 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown noteworthy antibacterial activity, especially against Staphylococcus aureus, and are being explored for their potential in treating bacterial infections (Badr & Barwa, 2011).
Antitubulin Agents
Compounds within the triazolo[4,3-b]pyridazine class have been developed as antitubulin agents, showing moderate to potent antiproliferative activity. These compounds, by disrupting tubulin microtubule dynamics, hold promise as potential therapeutic agents for various cancer treatments (Xu et al., 2016).
properties
IUPAC Name |
6-(3-nitrophenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S/c17-16(18)8-3-1-2-7(6-8)9-4-5-10-12-13-11(19)15(10)14-9/h1-6H,(H,13,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRLTTKJGVNSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NNC3=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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